

# N-(4-Fluorobenzoyl)morpholine chemical properties and safety data

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **N-(4-Fluorobenzoyl)morpholine**

Cat. No.: **B157784**

[Get Quote](#)

An In-Depth Technical Guide to **N-(4-Fluorobenzoyl)morpholine**: Chemical Properties, Synthesis, and Safety

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **N-(4-Fluorobenzoyl)morpholine**, a compound of interest for researchers and professionals in drug development and medicinal chemistry. Drawing from established chemical principles and safety data, this document details the compound's properties, a reliable synthetic protocol, expected spectral characteristics, and essential safety and handling procedures. The inclusion of the morpholine moiety, a privileged structure in medicinal chemistry, suggests its potential as a valuable building block in the synthesis of novel therapeutic agents.[\[1\]](#)[\[2\]](#)

## Chemical and Physical Properties

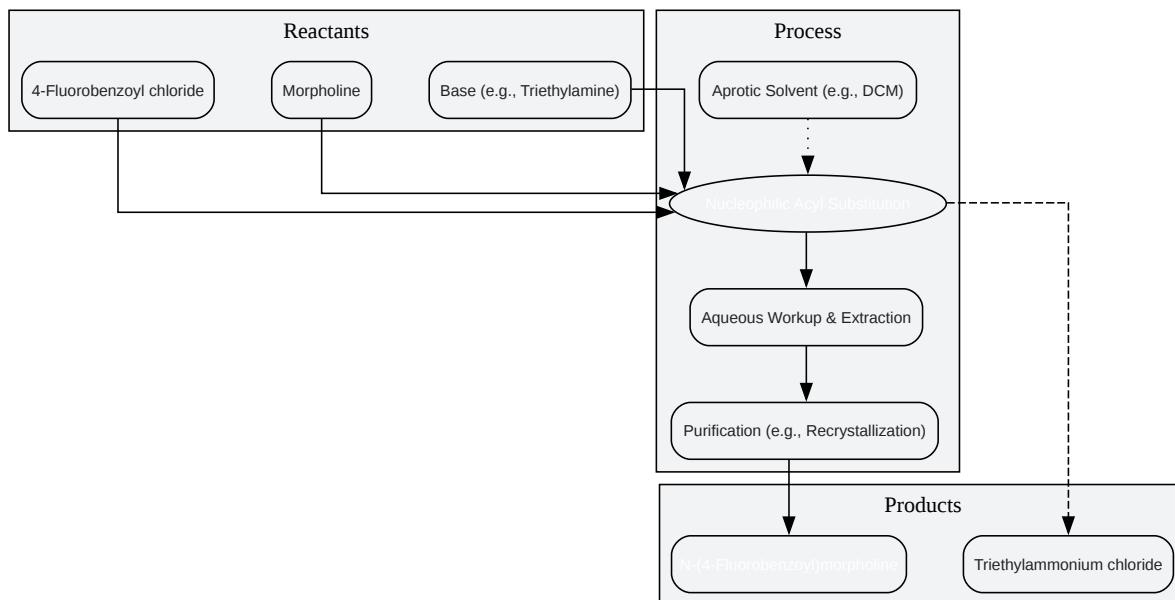
**N-(4-Fluorobenzoyl)morpholine** is a substituted amide derivative. The presence of the fluorobenzoyl group and the morpholine ring bestows upon it specific physicochemical properties that are pertinent to its handling, reactivity, and potential biological activity.[\[1\]](#) The morpholine scaffold is particularly noteworthy for its ability to improve the pharmacokinetic profile of drug candidates.[\[2\]](#)[\[3\]](#)

Property	Value	Source
CAS Number	1978-65-0	<a href="#">[4]</a>
Molecular Formula	C <sub>11</sub> H <sub>12</sub> FNO <sub>2</sub>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	209.22 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	(4-fluorophenyl) (morpholino)methanone	<a href="#">[4]</a>
Synonyms	N-(4-Fluorobenzoyl)morpholine	<a href="#">[4]</a>
XLogP3-AA	1	<a href="#">[5]</a>
Hydrogen Bond Donor Count	0	<a href="#">[5]</a>
Hydrogen Bond Acceptor Count	3	<a href="#">[5]</a>
Rotatable Bond Count	2	<a href="#">[5]</a>
Exact Mass	209.08520679 Da	<a href="#">[5]</a>
Topological Polar Surface Area	29.5 Å <sup>2</sup>	<a href="#">[5]</a>

## Synthesis and Reactivity

The synthesis of **N-(4-Fluorobenzoyl)morpholine** is typically achieved through the amidation of 4-fluorobenzoyl chloride with morpholine. This is a standard nucleophilic acyl substitution reaction where the secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.<sup>[6]</sup> The reaction is generally high-yielding and proceeds under mild conditions. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct.<sup>[6]</sup>

## Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **N-(4-Fluorobenzoyl)morpholine**.

## Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of **N-(4-Fluorobenzoyl)morpholine**, adapted from a similar amidation reaction.[\[6\]](#)

- Reaction Setup: To a stirred solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in DCM dropwise.

- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield **N-(4-Fluorobenzoyl)morpholine** as a solid.

## Spectral Analysis

The structural elucidation of **N-(4-Fluorobenzoyl)morpholine** can be confirmed using standard spectroscopic techniques.<sup>[7]</sup> The expected spectral data are summarized below.

Technique	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic protons (AA'BB' system): Two doublets in the range of <math>\delta</math> 7.0-7.8 ppm.</li><li>- Morpholine protons: Multiple signals in the range of <math>\delta</math> 3.4-3.8 ppm.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Carbonyl carbon: Signal around <math>\delta</math> 168-172 ppm.</li><li>- Aromatic carbons: Signals in the range of <math>\delta</math> 115-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant.</li><li>- Morpholine carbons: Signals in the range of <math>\delta</math> 42-67 ppm.</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- Strong C=O (amide) stretch at <math>\sim</math>1630-1680 <math>\text{cm}^{-1}</math>.</li><li>- C-F stretch at <math>\sim</math>1220-1240 <math>\text{cm}^{-1}</math>.</li><li>- C-N stretch at <math>\sim</math>1200-1350 <math>\text{cm}^{-1}</math>.</li><li>- Aromatic C=C stretches at <math>\sim</math>1450-1600 <math>\text{cm}^{-1}</math>.<sup>[8][9]</sup></li></ul>
Mass Spectrometry	<ul style="list-style-type: none"><li>- Molecular ion peak (<math>M^+</math>) at <math>m/z</math> = 209.</li><li>- Characteristic fragmentation patterns including the loss of the morpholine ring and fragments corresponding to the 4-fluorobenzoyl cation.</li></ul>

## Safety and Handling

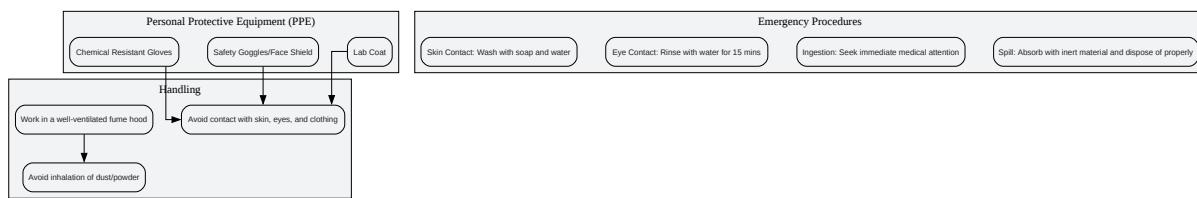
The safety profile of **N-(4-Fluorobenzoyl)morpholine** is not extensively documented. Therefore, precautions should be based on the known hazards of its parent compounds, morpholine and substituted benzoyl amides.<sup>[10][11][12]</sup> Morpholine is a flammable and corrosive liquid that can cause severe skin burns and eye damage.<sup>[11][12][13][14][15]</sup> While the amide derivative is expected to be less volatile and corrosive, it should still be handled with care.

### Hazard Statements (Anticipated):

- Harmful if swallowed.
- May cause skin irritation.

- May cause serious eye irritation.
- May cause respiratory irritation.

## Safety Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Recommended safety workflow for handling **N-(4-Fluorobenzoyl)morpholine**.

## First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
- Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
- Ingestion: Do NOT induce vomiting. If the person is conscious, give large amounts of water. Seek immediate medical attention.

## Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
- Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

## Applications in Research and Drug Development

The morpholine ring is a key structural motif in a wide range of biologically active compounds and approved drugs.<sup>[2][3][16]</sup> Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets.<sup>[1]</sup> **N-(4-Fluorobenzoyl)morpholine** serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications in areas such as:

- Central Nervous System (CNS) Disorders: The morpholine scaffold is known to be a component of many CNS-active drugs due to its favorable physicochemical properties that can aid in crossing the blood-brain barrier.<sup>[1]</sup>
- Oncology: Morpholine derivatives have been investigated as anticancer agents, with some showing potent inhibitory activity against various kinases.<sup>[17]</sup>
- Infectious Diseases: The morpholine core is present in some antibacterial and antifungal agents.<sup>[16]</sup>

The fluorine substitution on the benzoyl ring can further modulate the compound's electronic properties and metabolic stability, making **N-(4-Fluorobenzoyl)morpholine** an attractive starting point for medicinal chemistry campaigns.

## References

- Pharmaffiliates. **N-(4-Fluorobenzoyl)morpholine**. [\[Link\]](#)
- SPS | Solvents & Petroleum Service, Inc.
- PubChem. 3-(4-Fluorobenzoyl)morpholine. [\[Link\]](#)
- New Jersey Department of Health. Hazardous Substance Fact Sheet - Morpholine. [\[Link\]](#)
- PrepChem.com. Synthesis of N-p-iodobenzoyl-morpholine. [\[Link\]](#)
- E3S Web of Conferences.

- Penta chemicals.
- Chemos GmbH & Co.KG.
- PubChem. N-(4-Chlorobenzoyl)morpholine. [\[Link\]](#)
- Google Patents.
- Wikipedia. Morpholine. [\[Link\]](#)
- PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. [\[Link\]](#)
- PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [\[Link\]](#)
- Organic Chemistry Portal. Morpholine synthesis. [\[Link\]](#)
- University of Wisconsin-Madison. NMR Spectroscopy. [\[Link\]](#)
- ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [\[Link\]](#)
- PubChem. 4-(Benzoyloxy)morpholine. [\[Link\]](#)
- Hoffman Fine Chemicals. 4-(4-Iodobenzoyl)morpholine. [\[Link\]](#)
- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [\[Link\]](#)
- Scribd. Spec Ir NMR Spectra Tables PDF. [\[Link\]](#)
- University of California, Los Angeles. IR NMR Chart. [\[Link\]](#)
- University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC  
[pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3-(4-Fluorobenzoyl)morpholine | C11H12FNO2 | CID 84676634 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. scribd.com [scribd.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nj.gov [nj.gov]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. solventsandpetroleum.com [solventsandpetroleum.com]
- 14. chemos.de [chemos.de]
- 15. fishersci.com [fishersci.com]
- 16. nbinfo.com [nbinfo.com]
- 17. e3s-conferences.org [e3s-conferences.org]
- To cite this document: BenchChem. [N-(4-Fluorobenzoyl)morpholine chemical properties and safety data]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157784#n-4-fluorobenzoyl-morpholine-chemical-properties-and-safety-data]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)